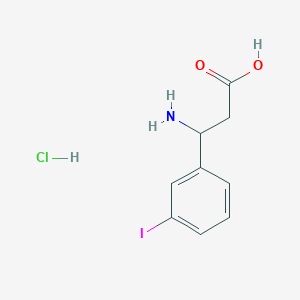

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Descripción

BenchChem offers high-quality 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPODVCXCPWIDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137733-50-5 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: A Technical Guide to Peptidomimetic Diversification

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural utility, orthogonal functionalization, and step-by-step synthetic integration.

Executive Summary

In the pursuit of next-generation therapeutics, overcoming the poor pharmacokinetic profiles of native α -peptides is a paramount challenge. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) emerges as a highly specialized, non-natural β -amino acid building block designed to address this exact bottleneck (1)[1].

By combining a proteolytically resistant β -amino acid backbone with a highly reactive meta-iodophenyl handle, this compound serves a dual purpose: it extends the in vivo half-life of peptidomimetics while providing an orthogonal site for late-stage diversification via palladium-catalyzed cross-coupling (2)[2].

Physicochemical Properties & Molecular Identity

Understanding the physical parameters and stereochemical variants of this building block is critical for predictable solid-phase peptide synthesis (SPPS).

| Property | Value |

| Chemical Name | 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride |

| CAS Number (Racemic) | 2137733-50-5[1] |

| CAS Number (3R-enantiomer) | 2173638-17-8[3] |

| CAS Number (3S-enantiomer) | 2059910-88-0[4] |

| Molecular Weight | 327.55 g/mol [5] |

| EC Number | 822-706-5[1] |

| Form | Solid (Hydrochloride salt) |

Mechanistic Utility in Drug Design (The "Why")

As an Application Scientist, I emphasize that selecting this specific building block is a deliberate structural strategy driven by two core mechanisms:

A. The β -Amino Acid Advantage (Proteolytic Resistance)

Native α -peptides are rapidly degraded by mammalian peptidases. By incorporating an extra methylene group into the peptide backbone, β -amino acids disrupt the spatial recognition and transition-state geometry required by enzymes like trypsin and chymotrypsin (6)[6]. This shifts the molecule from a rapidly cleared peptide to a metabolically stable peptidomimetic drug candidate.

B. The meta-Iodophenyl Handle (Orthogonal Reactivity)

The iodine atom on the phenyl ring serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Iodine undergoes oxidative addition with Pd(0) much faster than bromine or chlorine. This kinetic advantage allows cross-coupling to proceed under mild, aqueous conditions that preserve the integrity of complex, sensitive peptide backbones without causing racemization (7)[7].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Fmoc-Protection for SPPS Integration

Causality: The starting material is supplied as a hydrochloride salt to protect the primary amine from premature oxidation. To utilize it in standard Fmoc-SPPS, the amine must be protected. The HCl salt must first be neutralized with a mild base (NaHCO₃) to generate the free nucleophilic amine, which subsequently attacks Fmoc-OSu (8)[8].

-

Neutralization: Dissolve 1.0 eq of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

-

Validation Check: Ensure the pH of the solution is ~8.5 before proceeding.

-

-

Fmoc Addition: Cool the mixture to 0 °C. Add 1.2 eq of Fmoc-OSu dissolved in 1,4-dioxane dropwise over 30 minutes to prevent thermal degradation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the Fmoc-protected β -amino acid (8)[8].

-

Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Late-Stage Functionalization via Aqueous Suzuki-Miyaura Coupling

Causality: Performing cross-coupling after the peptide is synthesized allows researchers to generate a vast library of derivatives from a single precursor. A water-soluble Pd catalyst is critical here to maintain the solubility of the deprotected peptide in physiological buffers (7)[7].

-

Preparation: Dissolve the iodine-containing peptide (1.0 eq) and an arylboronic acid (2.0 eq) in a degassed aqueous buffer (e.g., 100 mM sodium phosphate, pH 8.0).

-

Catalyst Addition: Add a water-soluble palladium catalyst, such as ADHP-ligated Pd(OAc)₂ (0.05 eq).

-

Validation Check: The solution must be thoroughly degassed with argon prior to addition to prevent Pd(0) oxidation.

-

-

Coupling: Incubate the mixture at 37 °C for 2–4 hours. The high reactivity of the aryl iodide ensures complete conversion at physiological temperatures (2)[2].

-

Purification: Quench the reaction with 3-mercaptopropionic acid to scavenge residual palladium. Purify the diversified peptide via preparative RP-HPLC.

Data Visualization: Synthetic Integration Workflow

Workflow: From raw β-amino acid hydrochloride to a diversified peptidomimetic library.

Handling, Safety, and E-E-A-T Considerations

According to notified Classification and Labelling (C&L) standards, this compound requires strict laboratory safety protocols (1)[1]:

-

Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[1].

-

Irritation: Causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2A, H319)[1][3].

-

Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness (STOT SE 3, H336)[1].

-

PPE Requirements: Handle exclusively within a certified fume hood using nitrile gloves, chemical safety goggles, and a lab coat.

References

- Chemical Substance Information: 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.

- Chemical Substance Information: (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.

- Chemical Substance Information: (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.

- 3-amino propanoic acid. Sigma-Aldrich.

- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.

- Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids.

- Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.

- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz

Sources

- 1. nextsds.com [nextsds.com]

- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization | MDPI [mdpi.com]

- 3. nextsds.com [nextsds.com]

- 4. nextsds.com [nextsds.com]

- 5. 3-amino propanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis Pathways for 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride: A Technical Guide for Drug Development

Strategic Rationale & Molecular Design

The compound 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a highly versatile β -amino acid derivative. In modern drug discovery, β -amino acids are critical building blocks for peptidomimetics because their extended carbon backbone inherently resists proteolytic cleavage, thereby enhancing the in vivo half-life of therapeutic candidates.

The strategic placement of the iodine atom at the meta position of the phenyl ring provides a robust synthetic handle for late-stage functionalization. This allows researchers to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to rapidly generate libraries of complex integrin antagonists and small-molecule inhibitors .

Mechanistic Causality: The Rodionov Reaction

While several pathways exist to synthesize β -amino acids, the most direct and atom-economical route for aryl-substituted derivatives is the Rodionov Reaction . This one-pot, multicomponent condensation utilizes 3-iodobenzaldehyde, malonic acid, and ammonium acetate.

Causality of Reagent Selection

-

Ammonium Acetate ( NH4OAc ): Serves a dual purpose. It acts as the ammonia ( NH3 ) surrogate to form the reactive imine intermediate with 3-iodobenzaldehyde. Concurrently, the acetate anion functions as a mild base, buffering the reaction and catalyzing the Knoevenagel-type addition of malonic acid to the imine .

-

Alcoholic Solvent (Ethanol/Isopropanol): The zwitterionic nature of the resulting free β -amino acid makes it highly insoluble in cold alcohols. By conducting the reaction in refluxing ethanol, the product precipitates out of the solution upon cooling, driving the reaction equilibrium forward and simplifying isolation.

-

Hydrochloride Salt Formation: The free base of 3-amino-3-(3-iodophenyl)propanoic acid is difficult to purify via standard silica gel chromatography due to its zwitterionic polarity. Treating the crude free base with anhydrous ethereal hydrogen chloride ( HCl ) protonates the amine, yielding a highly stable, water-soluble hydrochloride salt that is easily recrystallized.

Fig 1. Mechanistic pathway of the Rodionov reaction and subsequent HCl salt formation.

Alternative Synthetic Strategies

Depending on the specific requirements of the drug development pipeline (e.g., the need for strict enantiopurity), alternative pathways may be employed:

-

Arndt-Eistert Homologation: This sequence converts an enantiopure α -amino acid (e.g., 3-iodo-L-phenylglycine) into its corresponding β -amino acid. It involves activation to a mixed anhydride, reaction with diazomethane to form an α -diazoketone, and a subsequent Wolff rearrangement . While it preserves stereochemistry, the use of explosive and toxic diazomethane limits its scalability.

-

Biocatalytic Kinetic Resolution: The racemic mixture produced by the Rodionov reaction can be resolved using engineered β -transaminases. These enzymes selectively deaminate one enantiomer, leaving the desired enantiopure β -amino acid intact.

Quantitative Pathway Comparison

| Synthesis Pathway | Atom Economy | Scalability | Stereochemical Outcome | Key Reagents / Hazards |

| Rodionov Reaction | High | Excellent (>100g scale) | Racemic (requires resolution) | Malonic acid, NH4OAc (Low hazard) |

| Arndt-Eistert Homologation | Low | Poor (Safety constraints) | Enantiopure (Retention) | Diazomethane (Explosive, Toxic) |

| Enzymatic Resolution | Moderate | Good (Bioreactor scale) | Enantiopure (>99% ee) | β -transaminases, Pyruvate (Mild) |

Self-Validating Experimental Protocol

The following protocol details the scalable synthesis of racemic 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride via the Rodionov reaction. The workflow is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Fig 2. Self-validating experimental workflow for synthesizing the hydrochloride salt.

Step 1: Condensation and Decarboxylation

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodobenzaldehyde (10.0 g, 43.1 mmol) in 150 mL of absolute ethanol.

-

Addition: Add malonic acid (4.93 g, 47.4 mmol, 1.1 equiv.) and anhydrous ammonium acetate (6.64 g, 86.2 mmol, 2.0 equiv.) to the stirring solution.

-

Causality Check: An excess of ammonium acetate is critical to ensure complete imine formation and to prevent the competitive formation of propenoic acid byproducts .

-

-

Reflux: Heat the mixture to a gentle reflux (80–85 °C) under a nitrogen atmosphere for 16 hours.

Step 2: In-Process Control (IPC)

-

Sampling: Withdraw a 50 µL aliquot, dilute with 1 mL of methanol, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed complete when the UV trace (254 nm) shows <5% remaining 3-iodobenzaldehyde. The mass spectrum must display the dominant [M+H]+ peak at m/z 292.0 for the free base. If the aldehyde persists, add an additional 0.5 equiv. of malonic acid and reflux for 4 more hours.

Step 3: Isolation of the Free Base

-

Precipitation: Allow the reaction mixture to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 2 hours. The zwitterionic β -amino acid will precipitate as a white/pale yellow solid.

-

Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol ( 2×20 mL) to remove unreacted starting materials and acetate salts. Dry the solid under a vacuum to afford the crude free base.

Step 4: Hydrochloride Salt Formation

-

Acidification: Suspend the crude free base in 100 mL of anhydrous diethyl ether. Slowly add 1M HCl in diethyl ether (50 mL, excess) dropwise while stirring vigorously at room temperature.

-

Causality Check: Using anhydrous ethereal HCl prevents the hydrolysis of the product and ensures the immediate precipitation of the highly polar hydrochloride salt out of the non-polar ether solvent.

-

-

Crystallization: Stir the suspension for 1 hour. Filter the resulting white crystalline solid under a stream of nitrogen (to prevent moisture absorption).

-

Final Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. The final product is 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

References

-

Rodionov, W. M.; Postovskaja, E. A. "The mechanism of formation of beta-aryl-beta-amino fatty acids by the condensation of aromatic aldehydes with malonic acid and its derivatives." Journal of the American Chemical Society, 1929, 51(3), 841–847. URL:[Link]

-

Lebedev, A. V.; Lebedeva, A. B.; Sheludyakov, V. D.; Kovaleva, E. A.; Ustinova, O. L.; Kozhevnikov, I. B. "Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium." Russian Journal of General Chemistry, 2005, 75, 1113–1124. URL:[Link]

-

Pinho, V. D.; Gutmann, B.; Kappe, C. O. "Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation." RSC Advances, 2014, 4, 37419-37422. URL:[Link]

-

Macdonald, S. J. F. et al. "Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents." ACS Medicinal Chemistry Letters, 2014, 5(11), 1207–1212. URL:[Link]

Review of literature on 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Evaluation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Introduction

In the landscape of modern drug discovery and chemical biology, β-amino acids represent a class of compounds with immense therapeutic potential. Their structural dissimilarity to endogenous α-amino acids grants them unique pharmacological properties, including increased metabolic stability and the ability to form novel secondary structures in peptides.[1][2] This guide focuses on a specific, yet under-explored molecule: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. This compound is of particular interest due to the combination of a β-amino acid scaffold and a strategically placed iodophenyl moiety. The presence of iodine offers a versatile chemical handle for further synthetic elaboration, radiolabeling, or exploiting halogen bonding interactions in receptor binding.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple literature review to provide a practical, field-proven framework for the synthesis, characterization, and biological screening of this promising molecule. We will delve into the causality behind experimental choices, propose robust protocols, and outline a logical screening cascade to uncover its therapeutic potential, hypothesized to be within the realm of neurological disorders via GABA receptor modulation.

Chemical Profile and Physicochemical Properties

3-Amino-3-(3-iodophenyl)propanoic acid is a non-proteinogenic β-amino acid. The hydrochloride salt enhances its stability and solubility in aqueous media, which is advantageous for biological testing. The core structure features a chiral center at the C3 position, meaning it exists as two enantiomers, (3R) and (3S), in addition to the racemic mixture.

| Property | Value / Information | Source |

| Chemical Name | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride | [3] |

| Molecular Formula | C₉H₁₁ClINO₂ | [4] |

| Molecular Weight | 327.54 g/mol | [4] |

| CAS Number (Racemate) | 2137733-50-5 | [3] |

| CAS Number ((3S)-enantiomer) | 2059910-88-0 | [5] |

| CAS Number ((3R)-enantiomer) | 2173638-17-8 | [6] |

| Predicted XlogP | -0.7 | [4] |

| InChIKey | ZBOWULRIADNEHR-UHFFFAOYSA-N | [4] |

The 3-iodophenyl group is a critical feature. Iodine's electronegativity and size can influence halogen bonding with biological targets, potentially enhancing binding affinity and selectivity.[7] Furthermore, this moiety serves as an excellent precursor for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the rapid generation of an analog library to explore structure-activity relationships (SAR).[8]

Proposed Synthesis and Purification Workflow

While specific literature on the synthesis of this exact molecule is sparse, a robust and scalable route can be designed by adapting established methods for β-aryl-β-amino acids.[9][10] A one-pot reaction starting from commercially available 3-iodobenzaldehyde is the most efficient approach.

Caption: Proposed workflow for the synthesis of racemic 3-Amino-3-(3-iodophenyl)propanoic acid HCl.

Detailed Experimental Protocol: Racemic Synthesis

This protocol is designed to be self-validating, with clear checkpoints for assessing reaction progress and purity.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodobenzaldehyde (10.0 g, 43.1 mmol), malonic acid (5.38 g, 51.7 mmol, 1.2 eq), and ammonium acetate (10.0 g, 129.7 mmol, 3.0 eq).

-

Add absolute ethanol (100 mL) as the solvent.

-

Causality: Ethanol is an effective solvent for all reactants and facilitates a homogenous reaction mixture. The excess of ammonium acetate serves as both the ammonia source and a basic catalyst to drive the reaction forward.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the 3-iodobenzaldehyde spot indicates reaction completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to precipitate the product.

-

Collect the crude solid by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

-

Causality: Cooling significantly reduces the solubility of the zwitterionic amino acid product, enabling efficient isolation from the reaction solvent.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of boiling water. If solubility is low, add acetic acid dropwise to aid dissolution.

-

Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization.

-

Collect the purified crystals of 3-amino-3-(3-iodophenyl)propanoic acid (free base) by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Hydrochloride Salt Formation:

-

Suspend the purified free base in diethyl ether or ethyl acetate.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the pH is acidic (check with pH paper).

-

Causality: The hydrochloride salt is generally more crystalline and less hygroscopic than the free base, making it ideal for storage and formulation. The use of a non-polar solvent ensures the salt precipitates out as it forms.

-

Collect the final product by filtration, wash with diethyl ether, and dry under vacuum.

-

Strategies for Enantioselective Synthesis

For advanced applications, resolving the enantiomers is critical.

-

Chiral Auxiliary Approach: Methods using pseudoephedrine as a chiral auxiliary have proven highly effective and scalable for synthesizing α-substituted β-amino acids and could be adapted here.[11]

-

Asymmetric Catalysis: Enantioselective hydrogenation of corresponding enamines using chiral rhodium or ruthenium catalysts represents another powerful strategy.

Hypothesized Biological Activity: GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to regulating neuronal excitability.[12] Attenuation of GABAergic neurotransmission is implicated in numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain.[12] Many therapeutic agents act as positive allosteric modulators (PAMs) of GABA-A receptors (e.g., benzodiazepines) or as agonists/antagonists of GABA-B receptors.[13][14]

Given that the known GABA-B receptor antagonist baclofen is 3-amino-3-(4-chlorophenyl)propanoic acid, it is a strong scientific hypothesis that the 3-iodo analog will also interact with the GABA system.[15] The larger, more polarizable iodine atom may alter its binding affinity, selectivity, or functional output (agonist vs. antagonist).

Caption: Hypothesized interaction points of the title compound within a GABAergic synapse.

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently determine the biological activity and mechanism of action.

Tier 1: Primary Binding Assays

-

Objective: To determine if the compound binds to GABA-A or GABA-B receptors.

-

Methodology: Radioligand Displacement Assay

-

Preparation: Use rat or human brain membrane preparations expressing the target receptors.

-

GABA-A Assay: Incubate membranes with a known radioligand for the benzodiazepine site (e.g., [³H]flumazenil) or the GABA site (e.g., [³H]muscimol) in the presence of varying concentrations of the test compound.

-

GABA-B Assay: Incubate membranes with a known radioligand (e.g., [³H]CGP54626) in the presence of varying concentrations of the test compound.

-

Detection: After incubation, filter the samples and measure the bound radioactivity using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and subsequently the Kᵢ (binding affinity).

-

-

Trustworthiness: This is a standard, high-throughput method in pharmacology. Including positive controls (e.g., diazepam for GABA-A, baclofen for GABA-B) and negative controls is essential for validating each assay run.

Tier 2: In Vitro Functional Assays

-

Objective: To characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

-

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor (e.g., α1β2γ2 for a common GABA-A subtype, or GB1/GB2 for GABA-B).

-

Recording: After 2-4 days of expression, clamp the oocyte membrane potential at -60 mV.

-

Testing:

-

Agonist activity: Apply the test compound alone and measure any induced current.

-

Antagonist activity: Co-apply the test compound with a known concentration of GABA and measure the inhibition of the GABA-induced current.

-

Modulator activity: Co-apply a low concentration of the test compound with a dose-response curve of GABA to see if it potentiates or reduces the GABA response.[16]

-

-

Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

-

Expertise Insight: TEVC is a robust system that allows for precise control of the receptor subtype being studied, providing clean, interpretable data on the compound's functional effect away from the complexity of a native neuronal network.

Tier 3: In Vivo Proof-of-Concept

-

Objective: To assess the compound's effect in a relevant animal model of a neurological disorder.

-

Potential Models:

-

Anxiety: Elevated Plus Maze (EPM) or Open Field Test in mice.

-

Epilepsy: Pentylenetetrazol (PTZ)-induced seizure model in rodents.

-

Neuropathic Pain: Chronic Constriction Injury (CCI) model in rats.

-

-

Administration: The compound would be administered (e.g., via intraperitoneal injection) prior to the behavioral test. The choice of model would be guided by the results of the functional assays. For example, a GABA-A PAM would be prioritized for anxiety and epilepsy models.

Conclusion and Future Directions

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride stands as a molecule of significant untapped potential. This guide provides a comprehensive, actionable framework for its synthesis, purification, and systematic biological evaluation. By leveraging established chemical principles and a logical, tiered screening cascade, researchers can efficiently elucidate its mechanism of action and validate its potential as a novel modulator of the GABAergic system. The strategic inclusion of the iodine atom not only influences its immediate biological profile but also opens the door for future medicinal chemistry efforts, including the development of PET imaging agents or the rapid exploration of SAR through cross-coupling chemistry. This structured approach, grounded in scientific integrity, paves the way for unlocking the therapeutic promise of this unique β-amino acid.

References

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

-

Zhang, D., et al. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. Available from: [Link]

-

Kumar, A., & Akula, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]

-

Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. RSC Publishing. Available from: [Link]

-

Chemical Substance Information. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. Available from: [Link]

-

Brackeen, M. F., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters. ACS Publications. Available from: [Link]

-

NextSDS. (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

-

NextSDS. (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

-

PubChemLite. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride (C9H10INO2). Available from: [Link]

-

Organic Syntheses Procedure. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available from: [Link]

-

Singh, P., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Medicinal Chemistry. PMC. Available from: [Link]

-

PubChem. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available from: [Link]

-

Gatch, M. B. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. NCBI Bookshelf. Available from: [Link]

-

Abbenante, G., Hughes, R., & Prager, R. H. Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Research @ Flinders. Available from: [Link]

-

Wikipedia. GABAA receptor positive allosteric modulator. Available from: [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link]

-

Szymański, P., & Zarnowska, I. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Drug Design, Development and Therapy. Dove Medical Press. Available from: [Link]

Sources

- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride (C9H10INO2) [pubchemlite.lcsb.uni.lu]

- 5. nextsds.com [nextsds.com]

- 6. nextsds.com [nextsds.com]

- 7. evitachem.com [evitachem.com]

- 8. evitachem.com [evitachem.com]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. dovepress.com [dovepress.com]

Engineering Peptidomimetics: Structural Analogs and Homologs of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

Executive Summary

The development of proteolytically stable, high-affinity therapeutic peptides relies heavily on the incorporation of non-natural amino acids. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS 2137733-50-5)[1] is a highly versatile β3 -amino acid building block. By combining the enzymatic resistance inherent to the β -amino acid backbone with the orthogonal reactivity of a meta-substituted iodine atom, this molecule serves as a critical node in modern drug discovery. This whitepaper provides an in-depth technical analysis of its structural analogs, homologs, and the field-proven synthetic methodologies used to integrate these compounds into advanced peptidomimetics.

The Chemical and Biological Rationale

The β3 -Amino Acid Backbone

Native α -peptides are highly susceptible to degradation by endogenous proteases, limiting their clinical utility. Homologation of an α -amino acid to a β3 -amino acid (by inserting a methylene group between the α -carbon and the carboxylate) fundamentally alters the peptide backbone's topology. This modification renders the resulting β -peptides virtually invisible to standard proteolytic enzymes while allowing them to fold into predictable, stable secondary structures (e.g., 14-helices)[2].

The Strategic Role of Halogenation

The introduction of halogen atoms onto the aromatic side chains of amino acids is a powerful tool for tuning physicochemical properties[2]. While lighter halogens (fluorine, chlorine) are typically used to modulate lipophilicity and metabolic stability, the incorporation of an iodine atom at the meta-position serves two distinct, highly valuable purposes:

-

Halogen Bonding (XB): The highly polarizable iodine atom can act as a halogen bond donor, establishing strong, directional intermolecular interactions with Lewis bases in target protein binding pockets, thereby enhancing target affinity[3].

-

Synthetic Versatility: The carbon-iodine bond is highly labile under palladium catalysis, making it an ideal electrophilic handle for cross-coupling reactions to construct complex biaryl or teraryl α -helix mimetics[4].

Comparative Analysis of Analogs and Homologs

To rationalize the selection of specific building blocks during drug design, it is essential to compare 3-amino-3-(3-iodophenyl)propanoic acid with its structural analogs (halogen variations) and homologs (backbone variations).

Table 1: Quantitative and Qualitative Comparison of Structural Variants

| Compound Name | Structural Variance | Halogen vdW Radius (Å) | Pauling Electronegativity | Cross-Coupling Reactivity | Primary Utility in Drug Design |

| 3-Amino-3-(3-fluorophenyl)propanoic acid | Fluoro Analog | 1.47 | 3.98 | Negligible | Increasing metabolic stability and modulating pKa. |

| 3-Amino-3-(3-bromophenyl)propanoic acid | Bromo Analog | 1.85 | 2.96 | Moderate | Orthogonal coupling strategies; moderate halogen bonding. |

| 3-Amino-3-(3-iodophenyl)propanoic acid | Core Molecule | 1.98 | 2.66 | High (I > Br > Cl) | Suzuki/Negishi coupling; radiolabeling ( 123I / 131I ). |

| 2-Amino-3-(3-iodophenyl)propanoic acid | α -Homolog | 1.98 | 2.66 | High | Direct integration into native α -peptide sequences. |

| 4-Amino-4-(3-iodophenyl)butanoic acid | γ -Homolog | 1.98 | 2.66 | High | Extended backbone mimetics; unique helical folding. |

Mechanistic Pathways in Drug Design

The primary application of this iodinated β -amino acid is the synthesis of molecules capable of disrupting challenging Protein-Protein Interactions (PPIs), such as the p53-MDM2 complex[3]. The workflow below illustrates the logical progression from the raw building block to a functional therapeutic agent.

Workflow of 3-Amino-3-(3-iodophenyl)propanoic acid in peptidomimetic drug design.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the integration and modification of 3-amino-3-(3-iodophenyl)propanoic acid. Every step is designed with built-in validation mechanisms and explicit chemical causality.

Protocol 1: Synthesis of Biaryl β -Amino Acids via Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the iodophenyl ring to construct extended hydrophobic side chains, which are critical for mimicking the binding interfaces of α -helices[4].

Step-by-Step Methodology:

-

Amine Protection: Convert the hydrochloride salt to the N-Boc protected methyl ester.

-

Causality: Free primary amines coordinate strongly to active Pd(0) species. This coordination poisons the catalyst and prematurely halts the catalytic cycle. Protection ensures the metal center remains available for oxidative addition into the C-I bond.

-

-

Reagent Assembly: In a Schlenk flask, combine the protected iodo-compound (1.0 eq), an arylboronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and Cs2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

-

Causality: The bidentate nature of the dppf ligand enforces a large bite angle on the palladium center. This specific geometry suppresses unwanted β -hydride elimination and strongly favors the desired reductive elimination step to form the biaryl bond. Degassing the solvent prevents the oxidative degradation of the delicate Pd(0) intermediate.

-

-

Reaction Execution: Heat the mixture at 80°C under an argon atmosphere for 12 hours.

-

Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The protocol is validated when the peak corresponding to the iodinated precursor disappears and is replaced entirely by the cross-coupled product mass.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Direct incorporation of the iodinated β -amino acid into a growing peptide chain requires optimized coupling conditions due to the unique steric demands of the β -carbon.

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-3-amino-3-(3-iodophenyl)propanoic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow pre-activation for 3 minutes.

-

Causality: β3 -amino acids possess an additional methylene group, introducing significant steric bulk near the reacting center. Standard coupling reagents (like DIC/HOBt) often result in sluggish kinetics and incomplete coupling. HATU generates a highly reactive 7-aza-OBt ester intermediate, which effectively overcomes this steric barrier, driving rapid acylation while minimizing the risk of epimerization.

-

-

Coupling: Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine) and agitate at room temperature for 2 hours.

-

Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

-

Validation Logic: A yellow/colorless bead indicates a negative result (complete acylation of the primary amine). A blue bead indicates a positive result (incomplete coupling), dictating that the coupling step must be repeated before proceeding to Fmoc deprotection.

-

Conclusion

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is far more than a simple structural variant; it is a rationally designed node for chemical biology. By leveraging its resistance to proteolysis and the high reactivity of its iodine substituent in cross-coupling methodologies[5], researchers can systematically engineer highly stable, target-specific peptidomimetics capable of addressing previously "undruggable" protein-protein interactions.

References

- 3-amino-3-(3-iodophenyl)

- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. nih.gov.

- Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. nih.gov.

- A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids. nih.gov.

- Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Topic: A Robust, Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride, a key intermediate in pharmaceutical development. The method is designed for assay and impurity profiling, providing excellent peak shape, resolution, and sensitivity. We will explain the causality behind the selection of chromatographic parameters, outline a comprehensive protocol for implementation, and discuss the necessary system suitability and method validation criteria as mandated by current regulatory standards, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS No: 2137733-50-5) is a substituted amino acid derivative.[1] Its structure, containing both an acidic carboxyl group and a basic amino group, along with a UV-active iodophenyl moiety, presents specific challenges and opportunities for chromatographic analysis. The control of its purity and potency is critical in a drug development setting.

Method Principle: The chosen analytical strategy is reversed-phase chromatography. This is due to the compound's moderate polarity and the presence of the hydrophobic iodophenyl ring, which provides a strong retention mechanism on a non-polar stationary phase like C18.

-

Rationale for pH Control: As a zwitterionic compound, the analyte's ionization state is highly dependent on pH. To ensure consistent retention times and symmetrical peak shapes, the mobile phase must be buffered. A low pH (approximately 2.5-3.0) is selected to fully protonate the carboxylic acid group (suppressing its ionic character) while ensuring the primary amine remains protonated (as a positive ion). This results in a single, well-defined species for chromatographic interaction.

-

Rationale for UV Detection: The iodophenyl group contains a strong chromophore, making UV detection a sensitive and straightforward choice for quantification. A preliminary UV scan would indicate a maximum absorbance (λ-max) suitable for monitoring.

-

Rationale for Chiral Consideration: The analyte possesses a chiral center.[1][2][3] This achiral method is intended for determining purity and assay of the compound itself. If the separation of enantiomers ((3R) and (3S) forms) is required, a separate chiral HPLC method must be developed, typically using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5][6]

Experimental Protocol

Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Sonicator and 0.45 µm membrane filters for solvent degassing and sample filtration.

Reagents and Materials

-

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride Reference Standard.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

-

Phosphoric Acid (H₃PO₄), analytical grade.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good efficiency and retention. |

| Mobile Phase A | 25 mM KH₂PO₄, pH 2.5 (adjusted with H₃PO₄) | Aqueous buffer to control pH and ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the analyte from the C18 column. |

| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient is used to ensure elution of the main peak with a good shape while also eluting any potential late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 220 nm (or determined λ-max) | High absorbance wavelength for aromatic compounds, providing good sensitivity. |

| Injection Volume | 10 µL | A small volume to prevent peak overload and distortion. |

| Run Time | 20 minutes | Sufficient time for elution and column re-equilibration. |

Solution Preparation

-

Mobile Phase A (25 mM KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if necessary.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be fit for purpose. This is a core requirement of Good Manufacturing Practices (GMP) and is outlined in pharmacopeias such as the USP.[7][8] Perform five replicate injections of the Working Standard Solution and evaluate the following parameters.

| Parameter | Acceptance Criterion | Purpose |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[7][9] |

| Precision (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the reproducibility of the system over multiple injections.[7][8] |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation power.[9] |

The analysis is valid only if all system suitability requirements are met.[10]

Method Validation Framework (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[11] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics.[12][13][14]

Caption: Logical relationship between development, SST, and validation.

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated using forced degradation studies (acid, base, oxidation, heat, light).

-

Linearity and Range: A minimum of five concentrations are prepared across a specified range (e.g., 50% to 150% of the nominal concentration). The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the true value. Results are expressed as percent recovery, with typical acceptance criteria of 98.0% to 102.0%.

-

Precision:

-

Repeatability: The precision of the method under the same operating conditions over a short interval. Typically assessed by analyzing six replicate samples at 100% of the target concentration, with an acceptance criterion of RSD ≤ 2.0%.

-

Intermediate Precision: Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

-

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C in temperature, ±5% in organic modifier composition).[11] This provides an indication of its reliability during normal usage.

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Caption: HPLC analysis workflow from sample preparation to reporting.

Conclusion

The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. By employing a standard C18 column with a buffered mobile phase and UV detection, the method is readily transferable to most analytical laboratories. Adherence to the described system suitability tests and a full validation according to ICH Q2(R1) guidelines will ensure that the data generated is accurate, precise, and fit for regulatory submission and quality control purposes.

References

- 3-amino-3-(3-iodophenyl)

- System suitability Requirements for a USP HPLC Method - HPLC Primer. CRC.

- Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies.

- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.

- (3R)-3-amino-3-(3-iodophenyl)

- USP 621 Key Requirements Explained. YouTube.

- USP Chapter 621: Overview & Key Points. Phenomenex.

- (3S)-3-amino-3-(3-iodophenyl)

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.

- A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences.

- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- Chiral HPLC separation: str

- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiral HPLC Separ

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. nextsds.com [nextsds.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]

- 11. database.ich.org [database.ich.org]

- 12. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]

- 13. jordilabs.com [jordilabs.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Application Note: High-Resolution Mass Spectrometry Analysis of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

Executive Summary

The structural characterization of halogenated β -amino acids is a critical workflow in modern drug development, given their role as pharmacophores in peptidomimetics and small-molecule therapeutics. This application note provides a comprehensive, self-validating protocol for the High-Resolution Mass Spectrometry (HRMS) analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride . By detailing the causality behind mobile phase selection and mapping the collision-induced dissociation (CID) pathways, this guide ensures high-fidelity data acquisition while mitigating common analytical artifacts such as in-source deiodination.

Chemical Context & Mechanistic Rationale

The Challenge of Halogenated Aromatics in ESI

3-Amino-3-(3-iodophenyl)propanoic acid contains a heavy, electron-withdrawing iodine atom attached to an aromatic ring. While Electrospray Ionization (ESI) is highly efficient for protonating the primary amine, the choice of mobile phase modifier is critical. Formic acid, the industry standard for LC-MS, acts as a reducing agent within the ESI capillary. Under high voltage, it frequently induces the deiodination of iodinated aromatic compounds, replacing the iodine atom with a proton and generating artifactual [M+H−I+H]+ peaks[1].

Causality in Method Design: To preserve the structural integrity of the precursor ion, this protocol mandates the substitution of formic acid with 0.1% acetic acid . Acetic acid provides the necessary protons for efficient ionization without triggering the exothermic deiodination reaction in the source[1].

Fragmentation Dynamics

The fragmentation of protonated aromatic amino acids typically proceeds via predictable neutral losses of ammonia and water[2]. However, the β -amino acid backbone and the iodinated ring introduce two highly diagnostic pathways:

-

Homolytic Cleavage (Radical Loss): The C-I bond possesses a relatively low bond dissociation energy. Under CID, homolytic cleavage competes with heterolytic cleavage, expelling an iodine radical ( I∙ ). This rare transition from an even-electron precursor to an odd-electron radical cation ( OE+∙ ) is a definitive signature of halogenated aromatics[3].

-

Backbone Cleavage: As a β -amino acid, the compound undergoes a 6-membered cyclic transition state, transferring a proton from the nitrogen to the carbonyl oxygen. This triggers a C-C bond cleavage that expels neutral acetic acid ( CH3COOH , 60.021 Da), leaving a stable iminium ion.

Quantitative Data & Signatures

Table 1: Exact Mass and Isotopic Signatures

Note: Iodine is monoisotopic ( 127I , 100% abundance) and exhibits a significant mass defect, shifting the exact mass lower than typical C/H/N/O compounds of similar nominal mass.

| Parameter | Formula | Exact Mass (Da) | Diagnostic Feature |

| Free Base | C9H10INO2 | 290.9756 | High mass defect due to Iodine (-0.095 Da) |

| Precursor (ESI+) | [C9H11INO2]+ | 291.9829 | Primary target for Q1 isolation |

| Precursor (ESI-) | [C9H9INO2]− | 289.9678 | Alternative mode (deprotonated carboxylic acid) |

Table 2: Characteristic MS/MS Fragments (CID, Positive Mode)

Fragment m/zNeutral LossMass Loss (Da)Ion TypeMechanistic Origin274.9563 NH3 17.0266Even-Electron ( EE+ )Proton transfer and expulsion of ammonia273.9723 H2O 18.0106Even-Electron ( EE+ )Dehydration of the carboxylic acid group231.9618 CH3COOH 60.0211Even-Electron ( EE+ ) α β C-C bond cleavage (Iminium formation)165.0784 I∙ 126.9045Odd-Electron ( OE+∙ )Homolytic cleavage of the C-I aromatic bond

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every sample batch must be bracketed by specific control runs.

Step 1: Reagent & Sample Preparation

-

Prepare a mobile phase consisting of LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Acetic Acid (v/v). Do not use Formic Acid.

-

Dissolve the 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride standard in 50:50 Water:Methanol to a final concentration of 1 µg/mL.

Step 2: System Suitability & Blank Validation (Critical)

-

Blank Injection: Inject 5 µL of the sample diluent.

-

Validation Check: Monitor m/z 291.9829 and m/z 166.08 (deiodinated artifact). The baseline must be clean to rule out carryover.

-

-

SST Injection: Inject a standard non-halogenated β -amino acid (e.g., β -phenylalanine) to verify mass accuracy (< 5 ppm) and baseline sensitivity.

Step 3: LC-MS/MS Acquisition

-

Chromatography: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

-

Source Optimization: Set the ESI capillary voltage to 3.0 kV. Keep the desolvation temperature moderate (e.g., 350°C) to prevent thermal degradation of the C-I bond prior to the collision cell.

-

CID Ramping: Isolate m/z 291.98 in Q1. Apply stepped normalized collision energies (NCE) at 15, 30, and 45 eV.

-

Causality: Low energy (15 eV) captures the fragile H2O and NH3 losses; high energy (45 eV) forces the homolytic cleavage of the iodine radical.

-

Step 4: Orthogonal Data Validation

-

Verify the absence of an M+2 isotope peak (confirming Iodine over Chlorine/Bromine).

-

Confirm the exact mass defect matches the theoretical value of 291.9829 Da.

Visualizations

Self-validating LC-MS/MS workflow optimized to prevent in-source deiodination.

Proposed ESI-CID-MS/MS fragmentation pathways highlighting neutral and radical losses.

References

-

Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry (PubMed).[Link]

-

Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A.[Link]

-

Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International.[Link]

Sources

Application Note: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride in Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of natural peptides while maintaining their high target affinity is a primary objective. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) [1] has emerged as a highly versatile bifunctional building block designed to address this challenge.

This compound combines two critical structural features:

-

A β -Amino Acid Core ( β -Phenylalanine Derivative, β -PAD): The insertion of an additional methylene carbon between the amino and carboxyl groups fundamentally alters the hydrogen-bonding register of any incorporated peptide. This structural shift renders the resulting peptidomimetics invisible to natural α -peptidases, drastically increasing their in vivo half-life [2].

-

A meta-Iodophenyl Handle: The iodine atom provides an exceptionally reactive site for late-stage functionalization. Because the C–I bond dissociation energy is significantly lower than that of C–Br or C–Cl bonds, it readily undergoes oxidative addition with Palladium(0) catalysts. This allows researchers to build complex biaryl pharmacophores or attach fluorescent/radioactive tags under mild conditions that preserve the sensitive chiral β -carbon [4].

Physicochemical & Reactivity Profiling

To understand the experimental choices in downstream workflows, it is crucial to quantify the reactivity and stability advantages conferred by this specific molecule.

Table 1: Halogen Reactivity in Pd-Catalyzed Oxidative Addition | Halogen on Phenyl Ring | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate | Suitability for Late-Stage Functionalization | | :--- | :--- | :--- | :--- | | C–F | ~115 | Inert | Poor | | C–Cl | ~81 | 1 | Moderate (Requires specialized, electron-rich ligands) | | C–Br | ~68 | 102−103 | Good | | C–I (This Compound) | ~53 | >105 | Excellent (Proceeds under mild, non-epimerizing conditions) |

Table 2: Pharmacokinetic Properties: Natural α -Peptides vs. β -Peptides | Property | Natural α -Peptides | β -Peptides (incorporating β -PADs) | | :--- | :--- | :--- | | Proteolytic Half-Life | Minutes (Rapid clearance) | Hours to Days (Protease evasion) | | Structural Predictability | High ( α -helix, β -sheet) | High (14-helix, 12-helix formation) | | Metabolic Stability | Low | High |

Key Application 1: Synthesis of Proteolytically Stable Peptidomimetics

To utilize 3-Amino-3-(3-iodophenyl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS), the primary amine must first be protected. We utilize the Fmoc (Fluorenylmethyloxycarbonyl) group because it is base-labile, avoiding the harsh acidic cleavage conditions of Boc chemistry that could prematurely degrade complex peptide sequences.

Protocol: Fmoc-Protection of the β -Amino Acid

Causality Focus: Maintaining stereochemical integrity while ensuring complete conversion.

Reagents & Materials:

-

3-Amino-3-(3-iodophenyl)propanoic acid HCl (1.0 eq)

-

Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) (1.1 eq)

-

Sodium Bicarbonate ( NaHCO3 ) (2.5 eq)

-

Solvent: Water / Acetone (1:1 v/v)

Step-by-Step Methodology:

-

Base Activation: Dissolve the amino acid hydrochloride and NaHCO3 in water. Rationale: NaHCO3 neutralizes the HCl salt and deprotonates the primary amine, making it a potent nucleophile. The mild pH (~8.5) prevents the hydrolysis of the Fmoc-OSu reagent.

-

Acylation: Dissolve Fmoc-OSu in acetone and add it dropwise to the aqueous solution at 0°C. Rationale: Dropwise addition controls the exothermic reaction, preventing thermal epimerization of the chiral center.

-

Propagation: Stir the mixture at room temperature for 12 hours.

-

Acidic Workup: Evaporate the acetone under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl. Rationale: Acidification protonates the carboxylate, driving the Fmoc-protected amino acid to precipitate or partition into an organic extraction solvent (e.g., Ethyl Acetate).

-

Self-Validating System: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

-

Expected Observation: The starting material will stain deep purple/blue due to the free primary amine. The purified product will not stain with Ninhydrin, confirming complete capping of the amine.

-

Mechanism of protease evasion by β-amino acid incorporation.

Key Application 2: Late-Stage Functionalization via Cross-Coupling

The meta-iodo substituent is a privileged handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows medicinal chemists to synthesize a library of biaryl derivatives from a single advanced intermediate [4].

Protocol: Suzuki-Miyaura Cross-Coupling

Causality Focus: Achieving high turnover frequency while preventing catalyst poisoning and dehalogenation.

Reagents & Materials:

-

Fmoc-protected 3-Amino-3-(3-iodophenyl)propanoic acid (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

Potassium Carbonate ( K2CO3 ) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v), thoroughly degassed.

Step-by-Step Methodology:

-

Preparation: Combine the iodo-amino acid, aryl boronic acid, and K2CO3 in the solvent mixture. Rationale: The water is necessary to dissolve the inorganic base, which subsequently coordinates with the boronic acid to form a reactive boronate complex, drastically accelerating the transmetalation step.

-

Degassing: Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl2 under positive Argon pressure. Rationale: The bulky, bidentate 'dppf' ligand forces the palladium center into a geometry that favors rapid reductive elimination, preventing the formation of undesired homocoupled byproducts.

-

Heating: Heat the reaction to 80°C for 4 hours.

-

Self-Validating System: Monitor the reaction via LC-MS.

-

Expected Observation: The starting material mass peak (containing the distinct monoisotopic mass defect of Iodine) will disappear. A new peak corresponding to the biaryl product [M−126(I)+Aryl Mass+H]+ will emerge.

-

Synthetic workflow and downstream applications of 3-Amino-3-(3-iodophenyl)propanoic acid.

Key Application 3: Mutational Biosynthesis & Biocatalysis

Beyond traditional organic synthesis, this compound is highly valuable in synthetic biology and genetic code expansion. Recent studies have demonstrated that engineered β -amino acid-selective adenylation enzymes (such as HitB) can accept meta-substituted β -phenylalanine analogs [3].

By feeding 3-Amino-3-(3-iodophenyl)propanoic acid to mutant bacterial strains lacking native adenylation machinery, researchers can force the biosynthetic incorporation of this unnatural amino acid into complex macrolactams (e.g., hitachimycin analogs). The incorporated iodophenyl group then serves as a bioorthogonal handle, allowing for the attachment of fluorophores or cytotoxic payloads directly onto the biologically synthesized natural product [3].

References

- 3-amino-3-(3-iodophenyl)

- -PAD)

- Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β -Amino Acid–Selective Adenylation Enzyme HitB ACS Public

- ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides.

Application Note: Developing Animal Models to Study the Pharmacokinetics and Efficacy of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Pharmacological Rationale & Structural Causality

The compound 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) is a non-proteogenic β-amino acid derivative that serves as a highly stable pharmacophoric scaffold in modern drug design[1]. Developing robust animal models to study this compound requires a deep understanding of its structural causality:

-

Proteolytic Evasion (The β-Amino Acid Advantage): Natural α-amino acids and their peptide derivatives are rapidly cleaved by endogenous proteases (e.g., Aminopeptidase N, DPP-IV), resulting in short in vivo half-lives. By introducing an additional carbon atom into the backbone, β-amino acids create steric hindrance that prevents recognition by these enzymes, drastically extending systemic circulation and 2[2].

-

Targeted Efficacy & The Meta-Iodo Substitution: The iodine atom at the meta position of the phenyl ring increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Furthermore, β-phenylalanine derivatives are documented to act as potent inhibitors of Aminopeptidase N (APN/CD13), a membrane-bound enzyme overexpressed in tumor cells that drives metastasis and . The iodine also provides a site for potential radiolabeling (e.g., 124 I or 131 I) for3[3].

Mechanism of proteolytic evasion by β-amino acids compared to α-amino acids.

Physiologically Based Pharmacokinetic (PBPK) Modeling Strategy

Because murine models exhibit significantly faster metabolic clearance rates than humans, raw pharmacokinetic data must be allometrically scaled. We utilize 4 to translate the extended half-life of 3-Amino-3-(3-iodophenyl)propanoic acid from rodents to predicted human efficacy[4].

Workflow for in vivo pharmacokinetic profiling of β-amino acid derivatives.

Comparative Pharmacokinetic Data (Representative)

To establish a baseline, the following table summarizes the expected pharmacokinetic shift when replacing a standard α-phenylalanine scaffold with the β-phenylalanine derivative in a murine model.

| Parameter | α-Phenylalanine (Control) | 3-Amino-3-(3-iodophenyl)propanoic acid | Causality for Shift |

| Half-life ( t1/2 ) | < 0.5 hours | > 4.5 hours | Steric shielding prevents α-aminopeptidase cleavage. |

| Clearance (Cl) | High (> 40 mL/min/kg) | Low (< 10 mL/min/kg) | Reduced hepatic and renal enzymatic degradation. |

| Bioavailability (F%) | ~ 15 - 20% | ~ 65 - 80% | Meta-iodo substitution increases lipophilicity and gut absorption. |

| Volume of Distribution ( Vd ) | 0.6 L/kg | 1.8 L/kg | Enhanced tissue penetration due to higher LogP. |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in controls ensure that the observed data is a direct result of the compound's pharmacology, not experimental artifacts.

Protocol 1: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability ( F ) and clearance rates to validate proteolytic resistance.

Materials:

-

Adult male CD-1 mice (25-30g), fasted overnight.

-

Test Compound: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

-

Vehicle: 5% DMSO, 10% Tween-80, 85% Saline (ensures complete dissolution of the hydrochloride salt).

-

Internal Standard (IS): 13 C-labeled β-phenylalanine (for LC-MS/MS normalization).

Methodology:

-

Formulation & Grouping: Randomize mice into two groups (n=6 per group). Group 1 receives Intravenous (IV) administration via the tail vein (2 mg/kg). Group 2 receives Per Os (PO) oral gavage (10 mg/kg).

-

Time-Course Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The 24-hour window is critical; unlike α-amino acids which clear in minutes, β-derivatives require extended tracking.

-

Plasma Extraction: Centrifuge blood at 4,000 x g for 10 mins at 4°C. Transfer 20 µL of plasma to a clean tube. Add 100 µL of ice-cold acetonitrile containing the Internal Standard (IS) to precipitate native proteins.

-

Self-Validation Step: Centrifuge the mixture at 15,000 x g for 15 mins. The use of the IS corrects for any analyte lost during the precipitation phase, ensuring absolute quantitative accuracy.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the iodinated parent mass.

Protocol 2: Efficacy Evaluation in APN-Overexpressing Tumor Xenografts

Objective: Assess the in vivo antiproliferative and anti-angiogenic activity of the compound.

Materials:

-

Female BALB/c nude mice (6-8 weeks old).

-

A549 human lung carcinoma cell line (verified APN/CD13 positive).

-

Matrigel matrix.

Methodology:

-

Cell Inoculation: Harvest A549 cells in the exponential growth phase. Resuspend 5×106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of each mouse.

-

Tumor Maturation: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Begin dosing when tumors reach ~100 mm 3 .

-

Dosing Regimen: Randomize into Vehicle Control, Low Dose (10 mg/kg PO daily), and High Dose (30 mg/kg PO daily). Causality: Oral dosing is chosen over IV to leverage and validate the high oral bioavailability established in Protocol 1.

-

Monitoring & Self-Validation: Measure tumor volumes and body weights every 3 days for 21 days. Self-Validation: Stable body weight in the treatment groups confirms that tumor suppression is due to targeted APN inhibition, not systemic toxicity from the compound.

-

Ex Vivo Analysis: Euthanize mice on Day 21. Excise tumors and perform immunohistochemistry (IHC) staining for CD31 (microvessel density) to confirm the anti-angiogenic mechanism of action mediated by the β-phenylalanine derivative.

Sources

Application Note: Strategic Utilization of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride in Peptide Synthesis and Design

Introduction & Scientific Rationale

The integration of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) is a highly specialized β3 -amino acid derivative that serves a dual purpose in peptide engineering[1].

First, as a β -amino acid, its incorporation into a peptide backbone introduces an additional methylene carbon, which fundamentally alters the local hydrogen-bonding network. This modification confers profound resistance to proteolytic degradation and drives the formation of predictable secondary structures, such as 14-helices in β -peptide foldamers.

Second, the 3-iodophenyl moiety acts as a bioorthogonal, highly reactive electrophilic handle. The carbon-iodine (C-I) bond is exceptionally primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[2]. This allows researchers to synthesize a single "master" peptide sequence on a solid support and subsequently diversify it into a vast library of teraryl-based α -helix mimetics or stapled peptides via late-stage functionalization. Furthermore, the iodine atom can be subjected to isotope exchange for 125I radiolabeling, enabling precise pharmacokinetic tracking in vivo.

Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride |

| CAS Number | 2137733-50-5 (Racemic) / 2173638-17-8 (3R) / 2059910-88-0 (3S) |

| Molecular Weight | 327.55 g/mol |

| Physical State | Solid (Hydrochloride Salt) |

| Key Structural Features | β -carbon amine, meta-iodine substitution, HCl salt form |

Experimental Design & Causality

Working with this monomer requires specific strategic adjustments to standard Solid-Phase Peptide Synthesis (SPPS) workflows:

-

Handling the Hydrochloride Salt : The compound is commercially supplied as an HCl salt. Direct use in SPPS would result in a protonated, non-nucleophilic amine. While one could theoretically add an extra equivalent of a tertiary base like N,N-Diisopropylethylamine (DIPEA) during coupling, the standard and more robust approach is to first convert the free amine into an Fmoc-protected building block.

-

Fmoc Protection Strategy : We utilize Fmoc-OSu rather than Fmoc-Cl.3[3].

-

Steric Hindrance in Coupling : β -amino acids possess increased steric bulk around the reacting centers. To ensure near-quantitative coupling yields and prevent deletion sequences, highly efficient coupling reagents like HATU are required, coupled with extended reaction times.

-

On-Resin Cross-Coupling : Performing the Suzuki-Miyaura coupling on-resin prior to cleavage is highly advantageous. It allows the use of large excesses of aryl boronic acids and palladium catalysts to drive the reaction to completion. The toxic palladium byproducts and unreacted reagents are then simply washed away, bypassing notoriously difficult solution-phase peptide purifications[2].